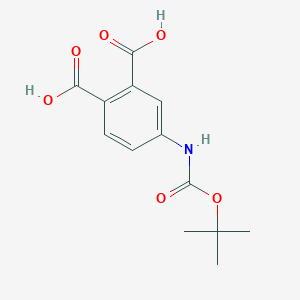

4-(Boc-amino)phthalic Acid

Description

BenchChem offers high-quality 4-(Boc-amino)phthalic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Boc-amino)phthalic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid |

InChI |

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |

InChI Key |

FXXIPDHJAQDKOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(Boc-amino)phthalic acid chemical structure and properties

Structural Properties, Synthetic Protocols, and Applications in Drug Discovery

Executive Summary

4-(Boc-amino)phthalic acid is a bifunctional aromatic scaffold critical to modern organic synthesis, particularly in the development of DNA-Encoded Libraries (DELs) , peptidomimetics , and functionalized polyimides . By masking the C4-amino group with a tert-butyloxycarbonyl (Boc) moiety, researchers can selectively manipulate the ortho-dicarboxylic acid core without interference from the nucleophilic aniline nitrogen. This guide provides a rigorous technical analysis of its physicochemical profile, validated synthetic protocols, and downstream utility in medicinal chemistry.

Part 1: Structural Analysis & Physicochemical Profile

Chemical Identity

The molecule consists of a phthalic acid (benzene-1,2-dicarboxylic acid) core substituted at the 4-position with a Boc-protected amine. This protection renders the molecule lipophilic and prevents self-polymerization during activation of the carboxylic acid groups.

| Property | Data |

| IUPAC Name | 4-{[(tert-Butoxy)carbonyl]amino}benzene-1,2-dicarboxylic acid |

| Common Name | 4-(Boc-amino)phthalic acid |

| CAS Number | 109012-32-6 (Acid form) / 5434-21-9 (Unprotected precursor) |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.26 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water (acid form) |

| pKa (Predicted) | COOH¹: ~2.9 |

Spectroscopic Signature (Diagnostic)

-

¹H NMR (DMSO-d₆): Distinct singlet at δ 1.50 ppm (9H, t-butyl). Aromatic signals typically appear as a doublet (~7.7 ppm), singlet (~8.0 ppm), and doublet (~7.8 ppm) depending on the substitution pattern.

-

IR Spectroscopy: Strong Carbonyl (C=O) stretches at 1690–1720 cm⁻¹ (Carboxylic acid & Urethane). Broad O-H stretch at 2500–3300 cm⁻¹ .

Part 2: Synthetic Pathways & Mechanism

The synthesis of 4-(Boc-amino)phthalic acid typically proceeds via the protection of commercially available 4-aminophthalic acid. The challenge lies in solubilizing the zwitterionic starting material to ensure complete protection.

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis from nitro-precursors to the Boc-protected scaffold.

Part 3: Experimental Protocols

Protocol A: Preparation of 4-(Boc-amino)phthalic Acid

Rationale: 4-aminophthalic acid has poor solubility in organic solvents. An aqueous base/dioxane system is required to deprotonate the carboxylic acids and the amine, facilitating the nucleophilic attack on Boc-anhydride.

Reagents:

-

4-Aminophthalic acid (1.81 g, 10 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)

-

Sodium Hydroxide (1N NaOH)

-

1,4-Dioxane[1]

-

1N HCl (for workup)

Methodology:

-

Solubilization: In a 100 mL round-bottom flask, suspend 4-aminophthalic acid in water (20 mL). Add 1N NaOH (~22 mL) dropwise until the solution becomes clear and pH reaches ~10.

-

Co-solvent Addition: Add 1,4-Dioxane (20 mL) to the aqueous solution. Cool the mixture to 0°C in an ice bath.

-

Protection: Dissolve Boc₂O in minimal dioxane (5 mL) and add dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 9:1:0.1). The starting amine (ninhydrin positive) should disappear.

-

Workup: Concentrate the mixture under reduced pressure to remove dioxane. Wash the remaining aqueous phase with Diethyl Ether (2 x 20 mL) to remove unreacted Boc₂O.

-

Precipitation: Cool the aqueous layer to 0°C and acidify carefully with 1N HCl to pH 2–3. A white precipitate will form.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum over P₂O₅.

-

Expected Yield: 85–95%

-

Validation: ¹H NMR should show the t-butyl singlet at 1.5 ppm.

-

Part 4: Reactivity & Applications in Drug Discovery[4]

The utility of 4-(Boc-amino)phthalic acid lies in its orthogonal reactivity . The Boc group remains stable during the activation of the carboxylic acids, allowing for the formation of anhydrides or selective amides.

Divergent Synthesis Logic

Figure 2: Divergent reactivity pathways. Path A is critical for synthesizing phthalimide-based drugs (e.g., Apremilast analogs).

Key Applications

1. DNA-Encoded Libraries (DELs)

In DEL synthesis, the dicarboxylic acid motif serves as a "headpiece" linker.

-

Mechanism: One carboxylic acid attaches to the DNA tag via a linker, while the other is used to build the chemical scaffold.

-

Role of Boc: The Boc-amine acts as a "latent" handle. After the scaffold is built on the acid groups, the Boc is removed (TFA), revealing the amine for a final diversification step (e.g., reductive amination or sulfonylation).

2. Phthalocyanine Synthesis

4-(Boc-amino)phthalic acid is a precursor to functionalized phthalocyanines (Pcs).

-

Process: Converted to the phthalonitrile derivative, then cyclotetramerized.

-

Utility: The amino group (after deprotection) renders the Pc soluble and provides a site for conjugating targeting peptides for Photodynamic Therapy (PDT) .

3. Fluorescent Probes (Isoluminol Derivatives)

-

Context: Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a standard chemiluminescent probe.

-

Innovation: Using the Boc-protected precursor allows chemists to attach fluorophores or biological targeting groups to the phthalic core before forming the hydrazide ring, creating "caged" luminol derivatives with altered spectral properties.

References

-

Sigma-Aldrich. 4-Aminophthalic acid Product Specification & Properties.[2]Link

-

National Institutes of Health (NIH). Phthalic Anhydride: A Valuable Substrate in Organic Transformations. (Discusses anhydride derivatives and bioactivity). Link

-

PrepChem. Synthesis of 4-aminophthalic acid and anhydride derivatives.Link

-

Asian Journal of Chemistry. Synthesis of Apremilast and Phthalimide Impurities. (Demonstrates the use of aminophthalic acid scaffolds in drug synthesis). Link

-

BOC Sciences. Boc-Protected Amino Acids in Medicinal Chemistry.

Sources

4-(Boc-amino)phthalic acid CAS number and IUPAC name

[1][2][3]

Executive Summary

4-(Boc-amino)phthalic acid (CAS: 2639451-53-7) is a specialized orthogonal building block used in medicinal chemistry and materials science.[1] It serves as a critical intermediate for synthesizing phthalimide-based pharmaceuticals (such as Apremilast analogs) and functionalized Metal-Organic Frameworks (MOFs).[1][2] Its dual carboxylic acid functionality, combined with a tert-butoxycarbonyl (Boc)-protected amine, allows for regioselective derivatization, making it indispensable in fragment-based drug discovery (FBDD) and peptidomimetic scaffold construction.[1][2]

Part 1: Chemical Identity & Properties[1][3][4]

Nomenclature & Registry

| Parameter | Detail |

| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}benzene-1,2-dicarboxylic acid |

| Common Name | 4-(Boc-amino)phthalic acid |

| CAS Number | 2639451-53-7 |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.26 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Physicochemical Profile[1][3][4][7][8][9][10][11]

-

Appearance: White to off-white crystalline powder.[1]

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water; soluble in aqueous alkaline solutions.[2]

-

pKa: ~3.5 (COOH), ~5.0 (COOH) [Predicted].[2]

-

Stability: Stable under standard conditions. Acid-sensitive (Boc group cleavage occurs at pH < 1).[1]

Part 2: Synthesis & Production Protocols

Mechanistic Pathway

The synthesis follows a linear reduction-protection strategy starting from commercially available 4-nitrophthalic acid.[1] The critical control point is the pH regulation during the Boc-protection step to prevent premature decarboxylation or anhydride formation.[1]

Detailed Experimental Protocol

Step 1: Preparation of 4-Aminophthalic Acid[1][4]

-

Reagents: 4-Nitrophthalic acid (1.0 eq), 10% Pd/C (5 wt%), Methanol.[2]

-

Procedure:

-

Dissolve 4-nitrophthalic acid in methanol in a hydrogenation vessel.

-

Add Pd/C catalyst carefully under inert atmosphere.

-

Hydrogenate at 30–50 psi at room temperature for 4–6 hours until H₂ uptake ceases.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate to yield 4-aminophthalic acid as a yellow solid.[1]

-

Note: Alternatively, reduction can be performed using Iron powder in dilute HCl if hydrogenation equipment is unavailable.[2]

-

Step 2: Boc-Protection (The Critical Step)[1][2]

-

Reagents: 4-Aminophthalic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), NaOH (2.5 eq), Dioxane/Water (1:1).[1][2]

-

Procedure:

-

Dissolve 4-aminophthalic acid in Dioxane/Water (1:1 v/v).

-

Cool the solution to 0°C.

-

Add NaOH solution dropwise to adjust pH to ~9–10. Crucial: Maintain pH > 8 to solubilize the di-acid and facilitate amine nucleophilicity.[1]

-

Add Boc₂O dissolved in minimal dioxane dropwise over 30 minutes.

-

Allow warming to room temperature and stir for 12 hours.

-

Workup: Evaporate dioxane under reduced pressure. Acidify the remaining aqueous layer carefully with 1M HCl to pH ~2–3 at 0°C.

-

Extract the precipitate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to yield pure 4-(Boc-amino)phthalic acid.

-

Part 3: Applications in Drug Discovery & Materials[1][3]

Pharmaceutical Intermediates (Apremilast Analogs)

This compound is a direct precursor to functionalized phthalimides.[2] In the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast, the phthalic acid core is cyclized with an amine.[2] The Boc-protected variant allows for the introduction of the phthalimide core before deprotecting the aniline for further diversification (e.g., sulfonamide formation).[2]

Metal-Organic Frameworks (MOFs)

4-(Boc-amino)phthalic acid acts as a "masked" linker.[1][2]

-

Pre-Synthetic Modification: The Boc group provides steric bulk and hydrophobicity during MOF assembly.

-

Post-Synthetic Modification (PSM): After MOF formation, the Boc group can be thermally or chemically cleaved to reveal the free amine (-NH₂) within the pore, creating active sites for catalysis or gas adsorption (e.g., CO₂ capture).[2]

Solid-Phase Peptide Synthesis (SPPS)

Used as a rigid, aromatic spacer.[1][2] The orthogonal protection (Boc vs. free COOH) allows it to be anchored to resins or coupled to N-termini of peptides to induce turn structures or increase proteolytic stability.[1]

Part 4: Characterization & Quality Control[1][3]

To ensure scientific integrity, the following analytical signatures must be verified:

| Technique | Expected Signature |

| ¹H NMR (DMSO-d₆) | δ ~1.5 ppm: Singlet (9H, t-butyl group).δ ~7.5–8.2 ppm: Multiplets (3H, aromatic protons).δ ~9.8 ppm: Singlet (1H, -NH-Boc).δ ~13.0 ppm: Broad singlet (2H, -COOH).[1][2] |

| FT-IR | 1680–1720 cm⁻¹: C=O stretch (Carboxylic acid & Carbamate).2800–3100 cm⁻¹: Broad O-H stretch.3300–3400 cm⁻¹: N-H stretch.[1] |

| Mass Spectrometry | [M-H]⁻: 280.2 m/z (Negative mode ESI).[M+Na]⁺: 304.2 m/z (Positive mode).[2] |

References

-

Sigma-Aldrich. 4-(Boc-amino)phthalic Acid Product Page. Link[2]

-

PrepChem. Synthesis of 4-aminophthalic acid. Link

-

Asian Journal of Chemistry. An Improved Economical Process for Preparation of Apremilast. 2016, 28(12), 2645-2648.[2] Link

-

ChemicalBook. 4-Aminophthalic acid Properties and Synthesis. Link

Safety data sheet (SDS) for 4-(Boc-amino)phthalic acid

Topic: Safety Data Sheet (SDS) Technical Guide: 4-(Boc-amino)phthalic acid CAS: 179924-16-4 Document Type: Technical Safety Whitepaper[1]

Executive Summary: Beyond the Compliance Sheet

This guide serves as an operational companion to the standard Safety Data Sheet (SDS) for 4-(Boc-amino)phthalic acid .[1] While standard regulatory documents list hazards for compliance, this whitepaper interprets those hazards for the bench scientist.

4-(Boc-amino)phthalic acid is a bifunctional building block used frequently in the synthesis of phthalocyanines, polyimides, and pharmaceutical intermediates.[1] Its dual nature—possessing a labile tert-butyloxycarbonyl (Boc) protecting group and a stable phthalic acid core—creates a unique safety profile.[1] The primary risks are not acute toxicity, but rather contact irritation (due to acidity) and chemical instability (acid-catalyzed decomposition releasing isobutylene gas).[1]

Part 1: Chemical Identity & Physiochemical Logic

Understanding the molecule's structure is the first step in predicting its behavior in the event of exposure or release.

| Parameter | Data | Operational Implication |

| Chemical Name | 4-(Boc-amino)phthalic acid | Dual carboxylic acid functionality implies low pH in solution; requires acid-resistant PPE.[1] |

| CAS Number | 179924-16-4 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | C₁₃H₁₅NO₆ | High oxygen content; combustible but not explosive.[1] |

| Molecular Weight | 281.26 g/mol | Heavy powder; less likely to stay airborne than lighter dusts, but static cling is probable.[1] |

| Physical State | White to off-white powder | Visual contamination is easily detected on dark surfaces.[1] |

| Solubility | DMSO, Methanol, dilute Base | Do not use water for initial spill cleanup; it may clump.[1] Use dry methods.[2][3][4] |

| pKa (Predicted) | ~3.0 (COOH) | Acidic enough to cause chemical burns to mucous membranes over time.[1] |

Part 2: Hazard Assessment & Toxicology (The "Why")

Standard GHS classifications for this compound are typically H315 (Skin Irritant) , H319 (Eye Irritant) , and H335 (Respiratory Irritant) .[1][4][5]

Mechanistic Toxicology

-

Proton Donation (Irritation): The phthalic acid core contains two carboxylic acid groups. Upon contact with moisture (sweat, tears, mucous membranes), these groups donate protons (

), lowering the local pH and causing immediate irritation or "stinging."[1] -

Sensitization Potential: While not explicitly classified as a sensitizer in all databases, the aniline substructure (masked by the Boc group) suggests a potential for immune response if the Boc group is metabolically or chemically cleaved. Treat as a potential sensitizer.

The Hidden Hazard: Boc Lability

The tert-butyl carbamate (Boc) group is acid-labile.[1] Exposure to strong mineral acids (HCl, H₂SO₄) or Lewis acids during storage or waste consolidation will trigger the following decomposition:

[1]Risk: Rapid evolution of gas in a sealed waste container can cause over-pressurization and rupture.

Part 3: Operational Safety & Handling Protocol

This section defines a "Self-Validating System" for handling. The protocol is designed so that if a step is missed, the error becomes physically obvious (e.g., static cling indicates poor humidity control).

Workflow Visualization: The Risk Assessment Matrix

Figure 1: Decision matrix for selecting Engineering Controls based on scale.

Step-by-Step Handling Protocol

-

Engineering Setup:

-

Work strictly within a chemical fume hood.

-

Validation: Verify airflow is >100 fpm using the hood monitor or a tissue strip test.

-

-

Personal Protective Equipment (PPE):

-

Eyes: Chemical safety goggles (not just glasses) are required due to the acidic nature of the dust.

-

Hands: Nitrile gloves (minimum 0.11 mm thickness).

-

Respiratory: If weighing >10g outside a hood, use a NIOSH N95/P95 particulate respirator.

-

-

Transfer & Weighing:

-

Static Control: Phthalic acid derivatives are prone to static charge. Use an antistatic gun or polonium strip if the powder "flies" away from the spatula.

-

Technique: Do not dump powder. Use a gentle tapping motion to minimize aerosolization.

-

-

Decontamination:

-

Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. The water solubilizes the acid, preventing invisible dust from becoming an inhalation hazard for the next user.

-

Part 4: Emergency Response & Stability

Chemical Stability Logic

-

Incompatible Materials: Strong oxidizers (risk of fire), Strong bases (exothermic neutralization), Strong acids (gas evolution/Boc cleavage).[1]

-

Thermal Decomposition: Avoid temperatures >150°C. Phthalic acids can dehydrate to form phthalic anhydrides, which are potent respiratory sensitizers.

Spill Response Workflow

Figure 2: Logic flow for spill remediation. Note the distinction between dry and wet cleanup to prevent spreading.

Fire Fighting Measures:

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1][4][6]

-

Specific Hazard: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon oxides). Firefighters must wear SCBA.[4]

Part 5: Waste Management

Directive: Never dispose of this compound down the drain.

-

Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Irritant."

-

Solution Waste:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 294894, 4-(((Tert-butoxy)carbonyl)amino)butanoic acid (Analogous functional group safety data).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

-

Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for Boc group stability/lability). Wiley-Interscience.[7]

Sources

- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 2. synquestlabs.com [synquestlabs.com]

- 3. peptide.com [peptide.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Comparative Technical Guide: 4-Aminophthalic Acid vs. 4-(Boc-amino)phthalic Acid

This technical guide provides a comparative analysis of 4-aminophthalic acid and its protected derivative, 4-(Boc-amino)phthalic acid . It focuses on their distinct roles in synthetic organic chemistry, particularly within drug discovery and materials science.

Part 1: Executive Summary & Core Divergence

In the architecture of small molecule drug discovery and polymer synthesis, 4-aminophthalic acid (4-APA) and 4-(Boc-amino)phthalic acid (Boc-4-APA) represent two distinct functional states of the same scaffold.

-

4-Aminophthalic Acid (The Raw Scaffold): A zwitterionic, high-melting solid primarily used as a raw material for bulk polymer synthesis (polyimides) or as a precursor for chemiluminescent agents (luminol derivatives). Its poor solubility in aprotic organic solvents limits its direct utility in delicate, multi-step organic synthesis.

-

4-(Boc-amino)phthalic Acid (The Orthogonal Synthon): A lipophilic, protected intermediate designed for high-precision medicinal chemistry. The tert-butyloxycarbonyl (Boc) group masks the aniline nitrogen, rendering the molecule soluble in standard organic solvents (DCM, THF) and preventing self-polymerization or regio-scrambling during carboxylic acid activation.

Key Strategic Difference: Use 4-APA for bulk transformations where harsh conditions (high T, acidic media) are acceptable. Use Boc-4-APA when constructing complex peptidomimetics, DNA-Encoded Libraries (DELs), or asymmetric scaffolds requiring orthogonal deprotection.

Part 2: Physiochemical Profile

The following table contrasts the fundamental properties that dictate experimental handling.

| Feature | 4-Aminophthalic Acid (4-APA) | 4-(Boc-amino)phthalic Acid |

| CAS Number | 5434-21-9 | Typically prepared in situ |

| Molecular Weight | 181.15 g/mol | 281.26 g/mol |

| Physical State | Beige/Brown Powder | White/Off-white Solid |

| Solubility (Water) | Moderate (pH dependent) | Low (Insoluble at acidic pH) |

| Solubility (Organic) | Poor (DMSO/DMF only) | High (DCM, EtOAc, THF, MeOH) |

| Melting Point | ~344°C (Decomposes) | ~180–190°C (Boc cleavage >150°C) |

| Acidity (pKa) | ~3.4 (COOH), ~5.0 (Aniline) | ~3.5 (COOH) |

| Primary Hazard | Irritant, Zwitterionic behavior | Acid-labile, Thermal instability |

Part 3: Synthetic Utility & Reactivity[1][2]

The Reactivity Map

The choice between these two forms is dictated by the required chemoselectivity.

-

4-APA (Unprotected): The free aniline is a nucleophile. If you attempt to activate the carboxylic acids (e.g., with EDC/NHS or SOCl₂) without protection, the aniline will react with the activated ester/acyl chloride, leading to uncontrolled polymerization or self-cyclization to the phthalimide.

-

Boc-4-APA (Protected): The carbamate reduces the nucleophilicity of the nitrogen. This allows the carboxylic acid groups to be activated (forming esters, amides, or anhydrides) without interference from the nitrogen at position 4.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent workflows for these two species.

Caption: Divergent synthetic pathways. 4-APA serves bulk industrial needs, while Boc-4-APA enables controlled, stepwise scaffold assembly.

Part 4: Experimental Protocols

Protocol A: Chemoselective Protection (Synthesis of Boc-4-APA)

Rationale: Since Boc-4-APA is not a standard commodity chemical, it is often synthesized from 4-APA. This protocol ensures the aniline is protected while maintaining the integrity of the dicarboxylic acid.

Reagents:

-

4-Aminophthalic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: 1:1 Dioxane/Water

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-aminophthalic acid in a 1:1 mixture of water and dioxane. Add 1M NaOH dropwise until the pH reaches ~10. The solution should become clear as the dicarboxylate forms.

-

Reaction: Cool the solution to 0°C. Add Boc₂O (dissolved in a minimal amount of dioxane) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: MeOH/DCM 1:9 with 1% AcOH) or LC-MS. The starting material (polar zwitterion) will disappear, replaced by a less polar spot.

-

Work-up (Critical Step):

-

Carefully acidify the mixture to pH 2–3 using 1M KHSO₄ or dilute HCl (Caution: Do not use strong conc. acid or heat, as this will remove the Boc group).

-

The product, 4-(Boc-amino)phthalic acid , will precipitate or form an oil.

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Yield: Typically >85% as a white/off-white solid.

Protocol B: Activation to 4-(Boc-amino)phthalic Anhydride

Rationale: Converting the dicarboxylic acid to the anhydride allows for the selective reaction of one carboxylic acid arm with an amine, a common strategy in building drug scaffolds.

-

Dehydration: Suspend 4-(Boc-amino)phthalic acid in acetic anhydride (or use DCC in DCM for milder conditions).

-

Reaction: Stir at room temperature (Avoid refluxing acetic anhydride, which may cleave the Boc).

-

Isolation: Concentrate under reduced pressure. The resulting 4-(Boc-amino)phthalic anhydride is a reactive intermediate that can be coupled with primary amines to form regioisomeric amides.

Part 5: Applications in Drug Development

DNA-Encoded Libraries (DELs)

In DEL synthesis, the Boc-4-APA scaffold is invaluable. The dicarboxylic acid moiety allows the molecule to act as a "hub," connecting the DNA tag to the pharmacophore.

-

Mechanism: The Boc group protects the aniline during the attachment of the scaffold to the DNA-linked amine. Once attached, the Boc is removed (using TFA), exposing the aniline for a second diversification step (e.g., reductive amination or sulfonylation).

Thalidomide Analogs (IMiDs)

Immunomodulatory imide drugs (IMiDs) like Apremilast and Lenalidomide often feature a phthalimide core.

-

Role of 4-APA: It is the direct precursor. The aniline at position 4 is often acetylated or alkylated to tune biological activity.

-

Role of Boc-4-APA: Used when the "glutarimide" ring needs to be closed before modifying the aniline, or when the aniline needs to be protected from harsh cyclization conditions.

Part 6: References

-

ChemicalBook. (2024).[1] 4-Aminophthalic acid Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). 4-Aminophthalic acid Compound Summary. Retrieved from

-

PrepChem. (2024).[1] Synthesis of 4-aminophthalic acid from 4-nitrophthalic acid. Retrieved from

-

TCI Chemicals. (2024). Product Specifications: 4-Aminophthalic Acid. Retrieved from

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. (Contextual reference for amino-scaffold protection strategies). Retrieved from

Sources

Technical Guide: Electronic Properties & Synthesis of Boc-Amino Substituted Phthalic Ligands

Executive Summary

The Boc-amino substituted phthalic ligand (specifically 3- or 4-(tert-butoxycarbonylamino)phthalic acid) represents a critical "masked" electronic state in the design of functional Metal-Organic Frameworks (MOFs) and fluorescent probes.[1] While the free amino group ($ -NH_2

This guide details the electronic consequences of this substitution—specifically the hypsochromic shifts in absorption and the suppression of Intramolecular Charge Transfer (ICT)—and provides a robust, self-validating protocol for their synthesis and characterization.

Molecular Architecture & Electronic Theory

The "Push-Pull" Modulation

Phthalic ligands operate on a "Push-Pull" electronic system.[1] The dicarboxylic acid groups act as electron-withdrawing groups (EWG, "Pull"), while substituents on the benzene ring act as donors or acceptors.

-

Free Amine State ($ -NH_2 $): The nitrogen lone pair participates in strong $ n \rightarrow \pi^* $ conjugation with the benzene ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. The result is bathochromic (red) shifting and high quantum yield fluorescence (e.g., Luminol or 3-aminophthalate).

-

Boc-Protected State ($ -NHBoc $): The carbonyl group within the Boc moiety competes for the nitrogen lone pair (resonance delocalization into the carbamate). This "electronic throttle" stabilizes the HOMO, widens the band gap, and typically induces a hypsochromic (blue) shift of 30–50 nm relative to the free amine.

Hammett Substituent Effects

The electronic impact is quantifiable via Hammett constants (

| Substituent | Electronic Nature | ||

| $ -NH_2 $ | -0.66 | -0.16 | Strong Donor (Resonance) |

| $ -NH-CO-OR $ (Boc) | -0.15 (est) | +0.07 | Weak Donor / Weak Inductive Acceptor |

| $ -COOH $ | +0.45 | +0.37 | Strong Acceptor |

Implication: In MOF synthesis (e.g., IRMOF-3 derivatives), the Boc-ligand is kinetically more stable against oxidation than the free amine, allowing for the formation of high-purity crystals before post-synthetic deprotection.[1]

Experimental Protocol: Synthesis & Characterization

This protocol focuses on the 3-(tert-butoxycarbonylamino)phthalic acid isomer, a common precursor for sterically constrained fluorescent probes.[1]

Synthesis Workflow (Graphviz)

Figure 1: Step-wise synthesis from nitro-precursor to Boc-protected ligand.

Detailed Methodology

Step 1: Hydrogenation (Nitro

-

Dissolve 3-nitrophthalic acid (10.0 mmol) in Ethyl Acetate (50 mL).

-

Add 10 wt% Pd/C catalyst (100 mg).

-

Stir under

atmosphere (balloon pressure) at RT for 4 hours. -

Validation: Solution changes from pale yellow to fluorescent yellow-green. TLC (

:MeOH 9:1) shows a highly fluorescent spot ( -

Filter through Celite to remove Pd/C.

Step 2: Boc Protection (Amine

-

Suspend 3-aminophthalic acid (from Step 1) in a 1:1 mixture of Dioxane and Water (40 mL).

-

Add Triethylamine (TEA, 2.5 equiv) to solubilize the acid.

-

Cool to 0°C. Add Di-tert-butyl dicarbonate (

, 1.5 equiv) dropwise. -

Allow to warm to RT and stir for 24 hours.

-

Workup (Critical): Evaporate dioxane. Acidify the aqueous phase carefully with 1M HCl to pH 3-4. The Boc-product will precipitate as a white/off-white solid.[1]

-

Note: Do not acidify below pH 2, or you risk deprotecting the Boc group.

-

-

Purification: Recrystallize from EtOH/Water.

Characterization Checkpoints

-

1H NMR (DMSO-d6): Look for the disappearance of the broad

signal (5.0-6.0 ppm) and the appearance of the sharp amide -

FT-IR: Appearance of the carbamate

stretch at

Photophysical Characterization

The electronic "masking" effect of the Boc group is best observed via UV-Vis and Fluorescence spectroscopy.

Comparative Electronic Parameters

| Property | 3-Aminophthalic Acid | 3-(Boc-Amino)phthalic Acid | Mechanism of Change |

| Absorption Max ( | 330 nm | 295 nm | Hypsochromic shift due to HOMO stabilization.[1] |

| Emission Max ( | 425 nm (Cyan) | 360 nm (UV/Deep Blue) | Increased HOMO-LUMO gap. |

| Stokes Shift | ~95 nm | ~65 nm | Reduced structural relaxation in excited state. |

| Quantum Yield ( | High (>0.6) | Low (<0.1) | Suppression of ICT pathway; non-radiative decay increases. |

Electronic State Diagram (Graphviz)

Figure 2: Energy level diagram illustrating the widened band gap and reduced Intramolecular Charge Transfer (ICT) upon Boc-protection.[1]

Application Context & Handling

Stability & Storage[6]

-

Solid State: Stable at room temperature for months if kept dry.

-

Solution: Avoid heating in acidic alcohols (e.g., MeOH/HCl), which will cleave the Boc group. Stable in DMSO, DMF, and basic aqueous buffers.[1]

Use in MOF Synthesis

When using Boc-aminophthalic acid as a linker (e.g., for IRMOF-3-Boc):

-

Solubility: The Boc group increases solubility in organic solvents (DMF/DEF) compared to the free amino acid, facilitating cleaner crystal growth.

-

Post-Synthetic Modification (PSM): The Boc group can be thermally cleaved (thermolysis at ~180°C) or chemically cleaved (TFA vapor) after the MOF structure is formed, liberating the amine for subsequent conjugation reactions without collapsing the porous framework.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

-

Boc-Protection Protocols

-

Photophysics of Aminophthalimides

-

Gawlita, E., et al. (1996).[1] Solvatochromic properties of N-substituted phthalimides. Journal of Physical Chemistry.

-

-

MOF Synthesis (IRMOF-3 Derivatives)

-

Eddaoudi, M., et al. (2002).[1] Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science.

-

Sources

- 1. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Amino-Functionalized Metal-Organic Frameworks Using 4-(Boc-amino)phthalic Acid for Advanced Drug Delivery Platforms

Introduction: The Imperative for Functionalized MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] This modular design results in materials with exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, making them prime candidates for applications ranging from gas storage to catalysis and drug delivery.[2]

While the inherent porosity of MOFs is a key attribute, the true potential for sophisticated applications, particularly in the biomedical field, is unlocked through the strategic functionalization of the organic linkers.[1] Incorporating active functional groups, such as amines (-NH₂), into the MOF structure can dramatically alter its surface chemistry, enabling specific host-guest interactions, improving loading capacities for therapeutic agents, and providing sites for further post-synthetic modification.[3][4]

This guide details the synthesis of a highly valuable amino-functionalized MOF using 4-(Boc-amino)phthalic acid. The use of the tert-butoxycarbonyl (Boc) protecting group is a critical strategy. It masks the reactive amine during the initial MOF assembly, preventing it from interfering with the framework's formation, and is later removed under mild conditions to unveil the desired functionality.[5][6][7] This two-step approach ensures high crystallinity and provides a robust platform for researchers in materials science and drug development.

The Rationale: Why the Boc Protecting Group is Essential

The synthesis of MOFs typically occurs under solvothermal conditions where precise coordination between the metal nodes and the carboxylate groups of the linker is required to form a stable, crystalline framework. The presence of an unprotected amine on the linker introduces a competing coordination site. This primary amine can act as a Lewis base and coordinate to the metal centers, potentially disrupting the intended framework topology, leading to amorphous materials or undesired phases.

The Boc group serves as a temporary "helmet" for the amine. Its key advantages are:

-

Stability: The Boc carbamate is stable under the neutral or slightly basic conditions often employed in MOF synthesis, ensuring it remains intact throughout the framework's self-assembly.[7]

-

Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, further preventing the protected amine from interfering with the coordination process.

-

Acid Labile: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which are typically mild enough not to damage the overall MOF structure.[8][9][10] This "orthogonal" removal strategy allows for selective deprotection without compromising the integrity of the framework.[6][7]

The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine within the MOF's pores.[10] This post-synthetic modification is a powerful tool for creating highly functionalized materials with preserved crystallinity.

Experimental Protocols

This section provides a comprehensive, two-part protocol for the synthesis of the Boc-protected MOF and its subsequent deprotection to yield the final amino-functionalized material.

Part A: Solvothermal Synthesis of the Boc-Protected MOF

This protocol describes the formation of the initial MOF using 4-(Boc-amino)phthalic acid and a suitable metal salt (e.g., zinc nitrate).

Materials:

-

4-(Boc-amino)phthalic acid

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Teflon-lined stainless steel autoclave (23 mL)

-

Centrifuge

-

Programmable oven

Step-by-Step Protocol:

-

Reagent Preparation: In a 20 mL glass vial, dissolve 0.15 mmol of 4-(Boc-amino)phthalic acid and 0.30 mmol of Zn(NO₃)₂·6H₂O in 15 mL of anhydrous DMF.

-

Causality: DMF is a high-boiling point polar aprotic solvent, ideal for solvothermal synthesis as it effectively dissolves both the organic linker and the metal salt, facilitating their interaction at elevated temperatures. The 1:2 molar ratio of linker to metal salt is a common starting point for frameworks involving dicarboxylic acids and octahedral metal centers.

-

-

Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and a homogenous solution.

-

Causality: A homogenous precursor solution is critical for uniform nucleation and the growth of high-quality, single-phase crystals.

-

-

Solvothermal Reaction: Transfer the clear solution into a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.

-

Crystal Growth: Place the autoclave in a programmable oven and heat to 100°C for 24 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the coordination reaction and promotes the formation of a thermodynamically stable, crystalline MOF. The 24-hour period allows for slow crystal growth, which is essential for achieving high crystallinity.

-

-

Cooling and Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. A white crystalline powder should be visible at the bottom of the liner.

-

Causality: Slow cooling prevents rapid precipitation and the formation of defects in the crystal lattice.

-

-

Washing and Purification: Decant the mother liquor. Add 10 mL of fresh DMF to the solid product, centrifuge at 8000 rpm for 10 minutes, and discard the supernatant. Repeat this washing step three times.

-

Causality: This step is crucial to remove any unreacted starting materials and residual solvent trapped within the pores, ensuring the purity of the synthesized MOF.

-

-

Solvent Exchange: After the final DMF wash, immerse the solid in 10 mL of dichloromethane (DCM) for 24 hours.

-

Causality: DCM is a lower-boiling point solvent and is the preferred solvent for the subsequent deprotection step. This exchange ensures the MOF is solvent-ready for the next phase.

-

-

Drying: Decant the DCM and dry the resulting white powder (Boc-NH-MOF) under vacuum at room temperature.

Workflow for Boc-NH-MOF Synthesis

Caption: Solvothermal synthesis of the Boc-protected MOF.

Part B: Post-Synthetic Deprotection of the Boc Group

This protocol details the removal of the Boc group to expose the amine functionality within the MOF pores.

Materials:

-

Synthesized Boc-NH-MOF

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Methanol

Step-by-Step Protocol:

-

Suspension: Suspend the dried Boc-NH-MOF (approx. 100 mg) in 10 mL of anhydrous DCM in a glass vial.

-

Acidification: To this suspension, add 1 mL of trifluoroacetic acid (TFA) dropwise while stirring.

-

Deprotection Reaction: Seal the vial and stir the mixture at room temperature for 12-24 hours.

-

Causality: The reaction time ensures complete deprotection throughout the bulk of the material. The reaction can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy.

-

-

Isolation: Centrifuge the suspension at 8000 rpm for 10 minutes and discard the acidic supernatant.

-

Thorough Washing: Wash the resulting solid extensively to remove all traces of TFA and the tert-butyl byproducts.

-

Wash three times with DCM.

-

Wash three times with methanol.

-

Causality: Residual acid can degrade the MOF structure over time and interfere with subsequent applications. Methanol is used to remove any remaining non-volatile byproducts.

-

-

Activation: Transfer the purified solid (NH₂-MOF) to a vacuum oven. Heat at 120°C under dynamic vacuum for 12 hours.

-

Causality: This "activation" step is critical for removing all solvent molecules from the pores, making the internal surface area and the amine functional groups fully accessible for characterization and application.

-

-

Storage: Store the activated NH₂-MOF in a desiccator under an inert atmosphere to prevent re-adsorption of atmospheric moisture.

Workflow for Deprotection and Activation

Caption: Post-synthetic deprotection and activation of the MOF.

Summary of Experimental Parameters

| Parameter | Synthesis (Part A) | Deprotection (Part B) |

| Key Reagents | 4-(Boc-amino)phthalic acid, Zn(NO₃)₂·6H₂O | Trifluoroacetic acid (TFA) |

| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Temperature | 100 °C | Room Temperature |

| Time | 24 hours | 12-24 hours |

| Key Equipment | Teflon-lined autoclave, Programmable oven | Glass vial, Centrifuge |

| Expected Yield | > 80% (based on linker) | > 95% (mass recovery) |

| Product State | White crystalline powder (Boc-NH-MOF) | White crystalline powder (NH₂-MOF) |

Essential Characterization: Validating Your Synthesis

Each of the following techniques provides a piece of the puzzle to confirm the successful synthesis and functionalization of your MOF.

-

Powder X-Ray Diffraction (PXRD): This is the most critical technique for confirming the crystallinity and structural integrity of your material. The PXRD pattern of the Boc-NH-MOF should show sharp peaks, indicating a well-ordered crystalline structure. After deprotection and activation, the PXRD pattern of the NH₂-MOF should be nearly identical, confirming that the framework has remained intact throughout the post-synthetic modification process.[3][12][13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track the chemical transformation.

-

Boc-NH-MOF: Expect to see a strong C=O stretching vibration around 1700 cm⁻¹ from the Boc group's carbamate.

-

NH₂-MOF: This peak should disappear completely after deprotection. Concurrently, new peaks corresponding to the N-H stretching of the primary amine should appear in the 3300-3500 cm⁻¹ region.[3]

-

-

Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the MOF.[12][14] A TGA curve will show weight loss steps corresponding to the removal of guest solvents and, at higher temperatures, the decomposition of the organic linker. Comparing the TGA of the Boc-protected and deprotected MOFs can confirm the removal of the Boc group (a predictable mass loss difference).

-

Nitrogen Sorption Analysis (BET): This analysis, performed at 77 K, determines the porosity of the final, activated NH₂-MOF.[12] The resulting isotherm (typically Type I for microporous materials) is used to calculate the Brunauer-Emmett-Teller (BET) surface area, a key metric of MOF quality.

Applications in Drug Development and Beyond

The successful synthesis of an amino-functionalized MOF opens the door to numerous advanced applications, particularly in drug delivery.

-

Enhanced Drug Loading: The free amine groups lining the pores act as hydrogen-bonding sites. This significantly increases the affinity of the MOF for drug molecules that contain complementary functional groups (e.g., carboxylic acids, hydroxyls), leading to higher loading capacities compared to their non-functionalized counterparts.[4][15] For example, studies on IRMOF-3 (an amino-functionalized MOF) showed a significantly higher loading capacity for curcumin than the non-functionalized IRMOF-1.[4][15]

-

Controlled and Sustained Release: The specific interactions between the amine groups and the loaded drug can modulate the release kinetics. This allows for a more sustained and controlled release profile, which is highly desirable for reducing dosing frequency and minimizing side effects in therapeutic applications.

-

Platform for Bioconjugation: The primary amine is a versatile chemical handle for further modification.[5] It can be readily conjugated to targeting ligands (e.g., folic acid, antibodies) to direct the MOF-drug composite to specific cells or tissues, or to polymers like polyethylene glycol (PEG) to improve its biocompatibility and circulation time in vivo.

Conclusion

The use of 4-(Boc-amino)phthalic acid represents a sophisticated and reliable method for producing highly crystalline, amino-functionalized Metal-Organic Frameworks. The strategic use of the Boc protecting group ensures that the integrity of the framework is maintained during synthesis, while allowing for the post-synthetic installation of a high density of functional amine groups. The detailed protocols and validation techniques described in this note provide researchers with a robust and reproducible pathway to develop advanced MOF platforms for targeted drug delivery and other high-value applications.

References

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

-

MDPI. (n.d.). Metal-Organic Framework (UiO-66-NH₂) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO₂ Recyclability under Realistic Humid Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fabrication and characterization of amino acid-functionalized MOF.... Retrieved from [Link]

-

PMC. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Amino Acid Functionalized Metal-Organic Framework by Soft Coupling-Deprotection Sequence. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Retrieved from [Link]

-

CrystEngComm (RSC Publishing). (n.d.). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF. Retrieved from [Link]

-

PMC. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. Retrieved from [Link]

-

New Journal of Chemistry. (2025, September 28). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. Retrieved from [Link]

-

IRIS-AperTO - UniTo. (n.d.). Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. Retrieved from [Link]

-

YouTube. (2025, January 27). Adventures in the Synthesis of Metal Organic Frameworks. Retrieved from [Link]

-

RSC Advances (RSC Publishing). (2024, September 23). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Strategic Post-Synthetic Modification of MOFs Containing 4-(Boc-amino)phthalic acid

Abstract

This application note details the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from 4-(Boc-amino)phthalic acid . While the 1,4-isomer (2-aminoterephthalic acid) is ubiquitous in literature (e.g., UiO-66-NH₂, IRMOF-3), the 1,2-dicarboxylic acid isomer (phthalic acid) presents unique chelating geometries often utilized in luminescent lanthanide MOFs or specific cluster topologies. The tert-butyloxycarbonyl (Boc) group serves as a critical "orthogonal protector" during solvothermal synthesis, preventing the amino group from competitively coordinating with metal nodes. This guide provides validated protocols for the controlled removal of the Boc group (deprotection) and subsequent covalent conjugation of bioactive agents.

Strategic Rationale: Why Boc-Protection?

Direct synthesis of amino-functionalized MOFs often fails because the free amino group (

-

Defect Formation: Amine-metal binding competes with carboxylate-metal binding.

-

Pore Blockage: Random coordination disrupts the ordered pore structure.

-

Topology Collapse: Failure to form the desired secondary building unit (SBU).

By using 4-(Boc-amino)phthalic acid , the bulky, hydrophobic Boc group sterically shields the nitrogen and reduces its Lewis basicity, forcing the metal ions to coordinate exclusively with the carboxylate groups.

Workflow Visualization

The following diagram illustrates the complete lifecycle from ligand selection to drug conjugation.

Figure 1: Step-wise workflow for generating bioactive MOFs via Boc-protected precursors.

Phase 1: Deprotection Protocols

The critical step is removing the Boc group without degrading the MOF scaffold. The choice of method depends on the thermal and chemical stability of your specific MOF topology.

Method A: Thermal Deprotection (Preferred for High-Stability MOFs)

Applicability: Robust MOFs (e.g., Zr-based, some Ln-based) stable up to 200°C. Mechanism: Thermolysis of the carbamate linkage releases isobutylene and CO₂ as gases, leaving a clean free amine.

Protocol:

-

Preparation: Load 100 mg of solvent-exchanged MOF-Boc into a glass vial or Schlenk tube.

-

Vacuum Activation: Connect to a high-vacuum manifold (< 10⁻³ Torr).

-

Heating Ramp:

-

Ramp to 100°C over 1 hour to remove solvent guests.

-

Ramp to 180°C - 200°C over 2 hours.

-

-

Dwell: Hold at target temperature (180-200°C) for 12–24 hours .

-

Note: The Boc group typically decomposes around 180°C.

-

-

Cooling: Allow to cool to room temperature under vacuum to prevent re-adsorption of moisture.

Pros: Solvent-free; no chemical reagents; "clean" pores. Cons: Requires high thermal stability; risk of framework collapse for fragile MOFs (e.g., some Zn-MOFs).

Method B: Microwave-Assisted Chemical Deprotection

Applicability: Labile MOFs or when lower temperatures are required. Mechanism: Acid-catalyzed cleavage accelerated by microwave dielectric heating.

Protocol:

-

Suspension: Suspend 50 mg of MOF-Boc in 4 mL of 1,4-dioxane or methanol.

-

Reagent: Add 1 mL of 2M HCl (in ether or dioxane) OR 5% Trifluoroacetic acid (TFA).

-

Warning: Avoid aqueous acids if the MOF is water-sensitive.

-

-

Microwave: Seal in a microwave reactor vial.

-

Temp: 80°C

-

Time: 15–30 minutes

-

Power: Dynamic mode (max 100W).

-

-

Washing: Centrifuge immediately. Wash 3x with fresh solvent (ethanol/DMF) to remove acid traces.

-

Neutralization: Wash 1x with 5% triethylamine (TEA) in ethanol to ensure the amine is in the free base form (

) rather than the ammonium salt (

Phase 2: Covalent Functionalization (PSM)

Once the MOF-NH₂ is generated, it serves as a platform for attaching drugs or imaging agents.

Protocol: Amide Coupling with Anhydrides/Active Esters

This reaction converts the MOF amine into an amide, a stable linkage suitable for biological environments.

Reagents:

-

Host: 50 mg MOF-NH₂ (dried).

-

Guest: Succinic anhydride (for carboxylate extension) or an NHS-ester activated drug.

-

Solvent: Anhydrous Chloroform (

) or DMF (depending on drug solubility).

Steps:

-

Activation: If using a carboxylic acid drug, pre-activate it with EDC/NHS in the solvent for 30 mins. If using an anhydride, skip this.

-

Impregnation: Add the activated guest solution (5–10 equivalents relative to amine sites) to the MOF powder.

-

Incubation: Seal and stir gently (or rock) at 40–50°C for 24 hours .

-

Critical: Do not use magnetic stir bars directly on crystals if particle size preservation is important; use an orbital shaker.

-

-

Washing: Centrifuge and wash extensively (3x DMF, 3x Ethanol) to remove unreacted drug. Soxhlet extraction may be necessary for strongly adsorbed non-covalent guests.

Validation & Characterization

Trustworthiness relies on proving that (1) the Boc group is gone, (2) the MOF is still crystalline, and (3) the drug is covalently attached.

| Technique | Purpose | Expected Outcome |

| ¹H-NMR (Digested) | Quantify Deprotection | Digest MOF in DCl/DMSO-d₆. Disappearance of the Boc singlet (~1.5 ppm, 9H). Appearance of downfield amide protons after PSM. |

| PXRD | Structural Integrity | Diffraction pattern must match the parent MOF. Loss of peaks indicates framework collapse during deprotection. |

| N₂ Isotherm (BET) | Porosity Check | MOF-Boc: Low surface area (blocked pores). MOF-NH₂: High surface area (pores open). MOF-Drug: Reduced surface area (drug occupancy). |

| TGA | Thermal Stability | Weight loss step at ~180°C (Boc loss) should be absent in the deprotected sample. |

Decision Logic for Protocol Selection

Figure 2: Decision matrix for selecting the appropriate deprotection strategy.

References

-

Cohen, S. M. (2010). Postsynthetic modification of metal–organic frameworks.[1][2][3][4][5] Chemical Reviews, 112(2), 970-1000. Link

-

Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. Link

-

Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks.[1][2][4][5][6][7] Journal of the American Chemical Society, 131(47), 17436-17443. Link

-

Burrows, A. D., et al. (2008). Post-synthetic modification of tagged metal-organic frameworks.[2][4][5][6][7] Angewandte Chemie International Edition, 47(44), 8482-8486. Link

-

Lundin, R., & Ioannidis, P. (2010). Microwave-Assisted Deprotection of Boc-Protected Amines. Biotage Application Note. Link(General protocol reference for microwave Boc removal).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spray Drying for Making Covalent Chemistry: Postsynthetic Modification of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.gla.ac.uk [chem.gla.ac.uk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Post-Synthetic Modification of a Metal-Organic Framework Glass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Functionalized Polyimides using 4-(Boc-amino)phthalic Acid

This Application Note is designed for researchers requiring precise control over polyimide functionalization. It addresses the specific challenge of utilizing 4-(Boc-amino)phthalic acid —a versatile but thermally sensitive building block—to generate polyimides with pendant amino groups for post-polymerization modification.

Executive Summary

Polyimides (PI) are renowned for thermal stability, but their chemical inertness often limits their utility in bio-interface and sensor applications. 4-(Boc-amino)phthalic acid serves as a critical "masked" monomer. It introduces a latent amine functionality into the polymer backbone which, upon deprotection, provides a reactive site for crosslinking, sensing moieties, or bioconjugation.

The Core Challenge: The tert-butyloxycarbonyl (Boc) protecting group is thermally unstable above ~180°C . Traditional polyimide synthesis (thermal imidization at >250°C) destroys this group before it can serve its purpose.

The Solution: This guide details a Low-Temperature Chemical Imidization Protocol . By strictly separating the polymerization and cyclization phases and utilizing chemical dehydrating agents, we preserve the Boc moiety until the precise moment of deprotection.

Strategic Analysis: The Thermal Budget

The success of this synthesis relies entirely on managing the "Thermal Budget" of the reaction.

| Process Step | Traditional Temp. | Boc-Safe Temp. | Consequence of Failure |

| Polymerization | RT – 80°C | RT – 60°C | Premature deprotection; crosslinking. |

| Imidization | 250°C – 350°C | RT – 100°C | Catastrophic Loss: Boc group decomposes to isobutylene + CO₂, yielding an unprotected amine that may oxidize or crosslink uncontrollably. |

| Deprotection | N/A | RT (Acidic) | N/A |

Synthesis Logic Flow

The following diagram illustrates the critical decision pathways to ensure Boc retention.

Figure 1: Step-wise synthesis workflow ensuring thermal protection of the Boc group.

Experimental Protocols

Protocol A: Monomer Activation (In-Situ Anhydride Formation)

Since 4-(Boc-amino)phthalic acid is a dicarboxylic acid, it must be converted to its anhydride form to react efficiently with diamines under mild conditions.

Materials:

-

4-(Boc-amino)phthalic acid (10 mmol)

-

Acetic Anhydride (

) (Excess) -

Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Suspension: Suspend the diacid in dry DCM (or THF).

-

Dehydration: Add acetic anhydride (3 equivalents).

-

Reaction: Stir at 40–60°C for 2–4 hours. Note: Do not exceed 80°C to ensure Boc stability.

-

Isolation: Evaporate solvents under reduced pressure. The resulting solid is crude 4-(Boc-amino)phthalic anhydride.

-

Validation: Check FTIR. Disappearance of broad -OH (acid) stretch and appearance of doublet anhydride carbonyls (approx. 1780 and 1850 cm⁻¹).

Protocol B: Polymerization & Chemical Imidization

This step creates the polymer backbone without thermally degrading the Boc group.

Reagents:

-

Monomer A: 4-(Boc-amino)phthalic anhydride (prepared above).

-

Monomer B: Aromatic Diamine (e.g., ODA, p-PDA) – Stoichiometric 1:1 ratio with Monomer A.

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (Anhydrous).

-

Catalyst: Pyridine (Py) and Acetic Anhydride (

).

Step-by-Step:

-

Poly(amic acid) Formation (PAA):

-

Dissolve the Diamine completely in NMP under Nitrogen atmosphere.

-

Add the Anhydride solid in portions at 0°C – Room Temperature .

-

Stir for 12–24 hours at Room Temperature. The solution typically becomes viscous, indicating high molecular weight PAA formation.

-

Critical Checkpoint: Do not heat. The Boc group is safe here.

-

-

Chemical Imidization:

-

To the PAA solution, add a mixture of Acetic Anhydride (4 eq) and Pyridine (2 eq) per repeat unit.

-

Heat the solution to 80°C – 100°C for 4–6 hours.

-

Warning: Do NOT exceed 120°C. While standard chemical imidization sometimes goes higher, 100°C is sufficient for cyclization while keeping the Boc group intact (Boc

).

-

-

Work-up:

-

Precipitate the polymer into Methanol or Water.

-

Filter, wash repeatedly with methanol to remove pyridine/acetic acid traces.

-

Dry in a vacuum oven at 60°C .

-

Protocol C: Deprotection (The "Reveal")

Once the PI film or powder is formed, the Boc group is removed to reveal the free amine.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution/Swelling:

-

For Powder: Dissolve the Boc-PI in DCM.

-

For Films: Swell the film in DCM.

-

-

Acidolysis: Add TFA slowly to create a 1:1 (v/v) TFA:DCM mixture.

-

Reaction: Stir at Room Temperature for 1–3 hours. Bubbling (CO₂ release) indicates successful deprotection.

-

Neutralization: Precipitate into dilute aqueous

or Methanol containing minimal triethylamine to neutralize the ammonium salt ( -

Drying: Vacuum dry at RT.

Characterization & Validation

To ensure the protocol worked, compare the spectral data at each stage.

| Functional Group | Monomer (Acid) | Poly(amic acid) | Boc-Polyimide | Deprotected PI ( |

| Amide C=O (Boc) | ~1690 cm⁻¹ | ~1690 cm⁻¹ | Present | Absent |

| Imide C=O | Absent | Absent | Doublet (1780, 1720 cm⁻¹) | Doublet (1780, 1720 cm⁻¹) |

| Amine N-H | Masked | Masked | Masked | Broad (~3300-3400 cm⁻¹) |

| Solubility | Polar Solvents | High | Good (in NMP/DMAc) | Variable (may decrease) |

Applications of the Free Amine

The revealed amino group allows for "Click" chemistry and bio-functionalization.

Figure 2: Functionalization pathways for the deprotected polyimide.[1]

References

-

Synthesis of Functional Polyimides: Liaw, D. J., et al. "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science, Vol. 37, No. 7, 2012.

-

Boc Deprotection Protocols: Han, G., et al. "Removal of Boc group by TFA."[2] Common Organic Chemistry, 2023.[3][4]

-

Chemical Imidization Mechanism: Sroog, C. E. "Polyimides."[5][6] Journal of Polymer Science: Macromolecular Reviews, Vol. 11, 1976.

-

Thermal Stability of Boc Group: Gros, L., et al. "Thermal deprotection of the Boc group: A valid pathway to functional polymers?" Polymer Chemistry, 2015. (Confirms instability >150°C).[7][8]

Sources

- 1. Elastomers and Composites [journal.rubber.or.kr]

- 2. rsc.org [rsc.org]

- 3. biocompare.com [biocompare.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Synthesis of Polyimide from Diamine Containing 4-tert-Butyl Group -Elastomers and Composites | Korea Science [koreascience.kr]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. researchgate.net [researchgate.net]

Application Note: Peptide Coupling Conditions for 4-(Boc-amino)phthalic Acid

Executive Summary

Coupling 4-(Boc-amino)phthalic acid to peptide amines presents a unique set of chemoselective challenges distinct from standard amino acid coupling. Unlike linear amino acids, this molecule is an ortho-dicarboxylic acid capable of three distinct reaction pathways:

-

Regioselective Mono-amidation: Formation of an amide at either the para- or meta-carbonyl relative to the amino group.

-

Diamidation: Reaction at both carboxylic acid sites (often undesirable).

-

Imide Formation: Cyclization to the thermodynamically stable phthalimide (often a "dead-end" side product unless specifically targeted).

This guide details the protocols to achieve kinetic control for mono-amide formation, utilizing the electronic asymmetry of the 4-(Boc-amino) substituent to drive regioselectivity.

Strategic Analysis: The Electronic Bias

To control the reaction, one must understand the electronic influence of the 4-Boc-amino group.

-

Electronic Effect: The nitrogen atom at position 4 is an electron-donating group (EDG) via resonance.

-

Impact on Carbonyls:

-

Position 1 (Para): Receives significant electron density via resonance. This makes the carbonyl carbon less electrophilic .

-

Position 2 (Meta): Cannot receive resonance density from the nitrogen. It remains more electrophilic .

-

-

Prediction: Under kinetic control (anhydride route), a nucleophilic amine will preferentially attack the Position 2 (Meta) carbonyl.

Reaction Pathway Diagram

Figure 1: Reaction landscape. The anhydride route maximizes regioselectivity toward the meta-amide. Over-activation leads to the cyclic imide.

Protocol A: The Anhydride Route (Recommended)

This method offers the highest regioselectivity and prevents diamide formation by limiting the electrophile to the cyclic anhydride form.

Materials

-

Substrate: 4-(Boc-amino)phthalic acid

-

Reagent: N,N'-Dicyclohexylcarbodiimide (DCC)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Nucleophile: Peptide amine (free base or salt with DIEA)

Step 1: Synthesis of 4-(Boc-amino)phthalic Anhydride

Note: We avoid acetic anhydride reflux to prevent thermal degradation of the Boc group.

-

Dissolve 1.0 equiv of 4-(Boc-amino)phthalic acid in anhydrous DCM (0.1 M concentration).

-

Add 1.05 equiv of DCC dissolved in a minimum amount of DCM dropwise at 0 °C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Observation: A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the DCU.

-

Concentration: Evaporate the filtrate in vacuo to obtain the crude anhydride.

-

QC Check: IR spectroscopy should show characteristic anhydride doublets at ~1780 and 1850 cm⁻¹.

-

Step 2: Regioselective Ring Opening

-

Redissolve the crude anhydride in anhydrous DCM or DMF (depending on peptide solubility).

-

Add 0.95–1.0 equiv of the Peptide Amine .

-

Critical: If the peptide is a TFA salt, add 1.0–1.1 equiv of DIEA to free the amine. Do not use excess base , as it can promote racemization or side reactions.

-

-

Stir at RT for 2–12 hours.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 5% Citric Acid (to remove unreacted amine and ensure the product carboxylic acid is protonated).

-

Wash with Brine, Dry over Na₂SO₄.

-

-

Purification: The product is a mono-carboxylic acid. It can often be purified by Reverse Phase HPLC (0.1% TFA buffers).

Expected Outcome: The major isomer is the amide formed at the meta-carbonyl (Position 2), leaving the para-carboxylic acid (Position 1) free.

Protocol B: Direct Coupling (High Throughput)

For library synthesis where isolation of the anhydride is impractical, direct coupling using HATU is possible but requires strict stoichiometry to avoid diamides.

Materials

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (Diisopropylethylamine)[1]

-

Solvent: DMF/DMA

Procedure

-

Dissolve 4-(Boc-amino)phthalic acid (1.0 equiv) in DMF.

-

Add DIEA (1.0 equiv).

-

Add HATU (0.9 equiv).

-

Note: Using slightly less than 1 equivalent of HATU ensures we only activate one carboxylic acid group, minimizing diamide formation.

-

-

Stir for 5 minutes to form the activated ester.

-

Add the Peptide Amine (1.0 equiv).

-

Stir at RT for 1–2 hours.

Risk Assessment: This method produces a statistical mixture of regioisomers (approx 60:40 favoring the meta-amide due to sterics/electronics, but less selective than the anhydride route).

Troubleshooting & Optimization

Comparison of Conditions

| Parameter | Anhydride Route (Protocol A) | Direct Coupling (Protocol B) |

| Regioselectivity | High (favors meta-amide) | Moderate/Low (Statistical mix) |

| Side Products | Minimal (trace imide) | Diamide possible if HATU excess |

| Boc Stability | Excellent (Neutral/Mild) | Excellent (Basic) |

| Scalability | High (Gram to Kg) | Low (mg/Library scale) |

| Reagent Cost | Low (DCC is cheap) | High (HATU is expensive) |

The "Phthalimide Dead-End"

If your mass spectrum shows a product with [M-18] relative to the desired mono-amide, you have formed the cyclic phthalimide.

-

Cause: High temperature (>50°C), excess coupling reagents (activating the second acid which then attacks the amide nitrogen), or acidic workup with heating.

-

Solution: Keep reactions at RT. If the imide is actually desired (e.g., as a linker), add EDC/HOBt and heat to 60°C to drive cyclization intentionally.

References

-

Regioselectivity in Anhydride Opening

-

Mechanism:[1][2][3][4][5][6][7] Nucleophilic attack on asymmetric anhydrides is governed by electrophilicity. The carbonyl meta to the electron-donating amino group is more electrophilic.

-

Source: "Regioselective ring opening of substituted phthalic anhydrides." Tetrahedron Letters, 2007. Link (Generalized mechanistic principle).

-

-

DCC Dehydration Protocol

-

Peptide Coupling Reagents (HATU/DCC)

- Overview: Comprehensive review of coupling reagents and mechanisms.

-

Source: "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

-

Phthalimide Formation Risks

Sources

Application Note: Crystallization Strategies for 4-(Boc-amino)phthalic Acid Complexes

Abstract

This application note details the methodologies for the purification and crystallization of 4-(tert-butoxycarbonylamino)phthalic acid (4-Boc-APA) and the subsequent growth of its metal-organic complexes. Unlike unsubstituted phthalic acids, the presence of the thermally sensitive and hydrophobic Boc (tert-butyloxycarbonyl) group necessitates specific low-temperature protocols to prevent deprotection and ensure structural integrity. This guide covers ligand purification, solvent selection, and three distinct crystallization workflows: Liquid-Liquid Diffusion, Vapor Diffusion, and Low-Temperature Solvothermal Synthesis.

Physicochemical Profile & Solubility Analysis

Before attempting crystallization, one must understand the competing forces within the molecule. 4-Boc-APA contains a hydrophilic dicarboxylic acid core and a hydrophobic tert-butyl carbamate tail.

-

Thermal Instability: The Boc group undergoes thermolytic cleavage (releasing isobutylene and CO₂) at temperatures typically exceeding 100–110°C in solution, or lower in the presence of Lewis acidic metals.

-

Solubility Profile:

-

High Solubility: DMF, DMA, DMSO, Methanol, Ethanol, THF.

-

Moderate Solubility: Ethyl Acetate, Acetone.

-

Insolubility: Hexanes, Chloroform (poor), Water (at low pH).

-

Data Table 1: Solvent Compatibility for 4-Boc-APA

| Solvent System | Interaction Type | Usage | Risk Factor |

| DMF / DMA | High Solubility (Polar Aprotic) | Primary solvent for metal complexation | Medium: High boiling point makes removal difficult without heat. |

| Methanol / Ethanol | H-Bonding / Polar Protic | Co-solvent for layering | Low: Excellent for evaporation/diffusion methods. |

| Water | Anti-solvent (pH dependent) | Precipitant for ligand purification | High: Can cause hydrolysis if pH < 3 for extended periods. |

| Diethyl Ether | Vapor Diffusion Agent | Anti-solvent for vapor diffusion | Low: Ideal for growing X-ray quality crystals. |

Protocol A: Ligand Purification (Pre-Complexation)

Commercial or synthesized 4-Boc-APA often contains traces of unreacted 4-aminophthalic acid or oligomers. High-purity ligand is a prerequisite for single-crystal growth.

Objective: Isolate pure microcrystalline 4-Boc-APA.

-

Dissolution: Dissolve crude 4-Boc-APA in a minimum volume of Ethyl Acetate (EtOAc) at room temperature.

-

Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble oligomers.

-

Precipitation:

-

Slowly add Hexanes to the filtrate until persistent cloudiness appears.

-

Store at 4°C for 12–24 hours.

-

-

Collection: Filter the white microcrystalline solid.

-

Drying: Vacuum dry at 40°C (Do NOT exceed 60°C).

Protocol B: Crystallization of Metal Complexes

The primary challenge in crystallizing 4-Boc-APA complexes is preserving the Boc group while coordinating the metal ions (typically Zn²⁺, Cu²⁺, or Co²⁺) to the carboxylate groups. High-temperature solvothermal methods (standard for MOFs) are contraindicated here due to deprotection risks.

Method 1: Liquid-Liquid Diffusion (Layering)

Best for: Growing single crystals for X-ray Diffraction (XRD).

Mechanism: Slow diffusion of a metal salt solution into a ligand solution through a buffer layer creates a concentration gradient, allowing nucleation at low supersaturation.

Step-by-Step Procedure:

-

Ligand Solution (Bottom Layer): Dissolve 0.1 mmol of 4-Boc-APA in 2 mL of DMF or DMSO. Place this in a narrow glass tube (4–5 mm diameter).

-

Buffer Layer (Middle): Carefully pipette 1 mL of a 1:1 mixture of DMF:Ethanol on top of the ligand solution. Tip: Tilt the tube and flow slowly down the side to avoid mixing.

-

Metal Solution (Top Layer): Dissolve 0.1 mmol of Metal Salt (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O) in 2 mL of Ethanol . Layer this gently on top of the buffer.

-

Incubation: Seal the tube with Parafilm. Store undisturbed at room temperature (20–25°C) in a vibration-free environment.

-

Harvest: Crystals typically appear at the interface after 3–14 days.

Method 2: Vapor Diffusion

Best for: Small scale (<10 mg), high-yield microcrystals.

Mechanism: A volatile anti-solvent (precipitant) diffuses into the non-volatile solvent containing the metal-ligand mixture, slowly lowering solubility.

Step-by-Step Procedure:

-

Reaction Mixture: In a small inner vial (4 mL), mix:

-

0.05 mmol 4-Boc-APA (in 1 mL DMF).

-

0.05 mmol Metal Salt (in 1 mL DMF/MeOH).

-

Optional: Add 10 µL of Pyridine or Triethylamine to deprotonate the carboxylic acids (facilitates coordination).

-

-

Outer Chamber: Place the small vial (uncapped) inside a larger jar (20 mL).

-

Anti-Solvent: Fill the outer jar with Diethyl Ether or Acetone (approx. 5–8 mL) so the level is below the rim of the inner vial.

-

Seal: Cap the large jar tightly.

-

Growth: The ether vapors will diffuse into the DMF solution. Crystals form over 2–7 days.

Method 3: Low-Temperature Solvothermal